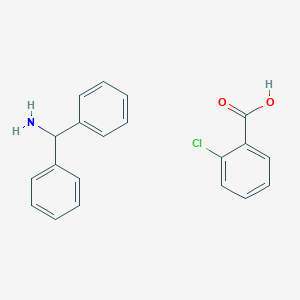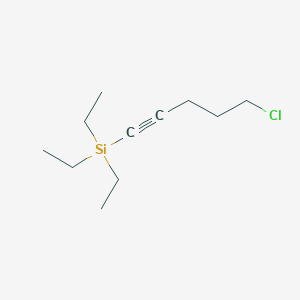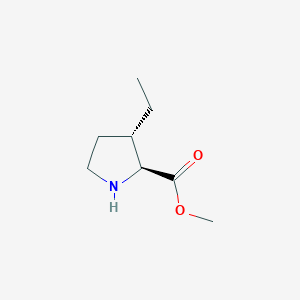
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral compound that has two stereoisomers, (2S,3S) and (2R,3R). The (2S,3S) isomer is the most commonly used form of the compound in scientific research. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Mechanism of Action
The mechanism of action of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary or a chiral ligand in various reactions. It can also act as a building block for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate. However, it has been reported to exhibit low toxicity and good biocompatibility.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. It is also easy to synthesize and has low toxicity. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate in scientific research. One direction is the synthesis of new chiral ligands and catalysts for various reactions. Another direction is the synthesis of new biologically active compounds for the treatment of various diseases. Additionally, the compound can be used in the development of new materials with chiral properties.
Synthesis Methods
The synthesis of ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of (S)-3-Amino-1-butanol with ethyl acrylate in the presence of a catalytic amount of a chiral ligand. Another method involves the reaction of (S)-3-Amino-1-butanol with methyl acrylate in the presence of a chiral catalyst. Both methods yield the ((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate) isomer of the compound with high enantiomeric purity.
Scientific Research Applications
((2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate)-Methyl 3-ethylpyrrolidine-2-carboxylate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It has also been used in the synthesis of biologically active compounds such as antiviral agents, anticancer agents, and antihypertensive agents.
properties
CAS RN |
171232-78-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
AVIDDEJFXYOMDO-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@@H]1C(=O)OC |
SMILES |
CCC1CCNC1C(=O)OC |
Canonical SMILES |
CCC1CCNC1C(=O)OC |
synonyms |
L-Proline, 3-ethyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




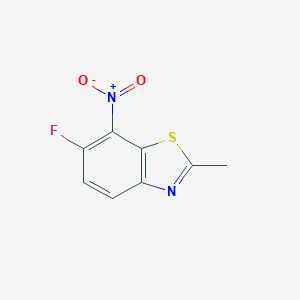
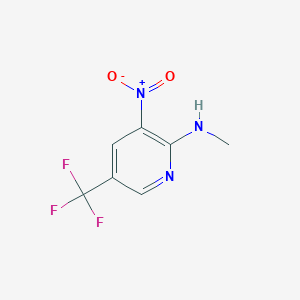
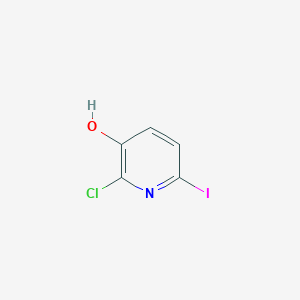
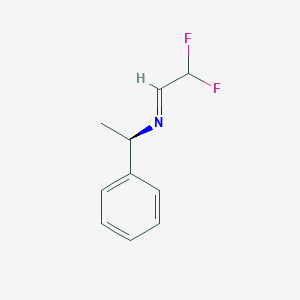
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
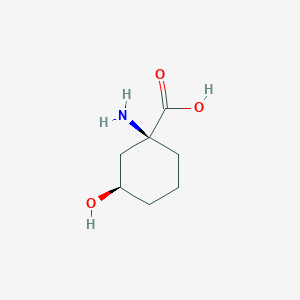
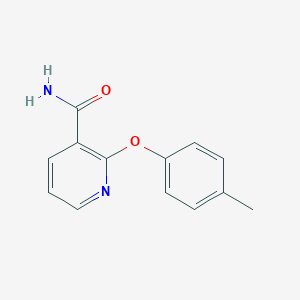
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
